molecular formula C17H18ClNO B2582810 2-Chloro-N-(cyclobutylmethyl)-N-naphthalen-2-ylacetamide CAS No. 1397197-00-0

2-Chloro-N-(cyclobutylmethyl)-N-naphthalen-2-ylacetamide

Cat. No. B2582810
CAS RN: 1397197-00-0
M. Wt: 287.79
InChI Key: CEYVEPQFMGCKKU-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclobutylmethyl)acetamide is an organic compound with the CAS Number: 1095592-81-6 . It has a molecular weight of 161.63 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-N-(cyclobutylmethyl)-N-naphthalen-2-ylacetamide” were not found, a related compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was synthesized through a five-step substitution reaction .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(cyclobutylmethyl)acetamide is 1S/C7H12ClNO/c8-4-7(10)9-5-6-2-1-3-6/h6H,1-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

2-chloro-N-(cyclobutylmethyl)acetamide is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-11-17(20)19(12-13-4-3-5-13)16-9-8-14-6-1-2-7-15(14)10-16/h1-2,6-10,13H,3-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVEPQFMGCKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416905

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